2-Bromo-1-(3,5-dimethylphenyl)ethanone

Catalog No.
S12562097
CAS No.
M.F
C10H11BrO
M. Wt
227.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3,5-dimethylphenyl)ethanone

Product Name

2-Bromo-1-(3,5-dimethylphenyl)ethanone

IUPAC Name

2-bromo-1-(3,5-dimethylphenyl)ethanone

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3

InChI Key

CRZWRLVXDRNSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CBr)C

2-Bromo-1-(3,5-dimethylphenyl)ethanone is an organic compound classified as an aryl alkyl ketone. Its molecular formula is C10H11BrO, and it features a bromine atom attached to the second carbon of an ethanone group, which is further connected to a phenyl ring substituted with two methyl groups at the 3 and 5 positions. This structure imparts unique chemical properties, making it a valuable compound in various chemical syntheses and biological studies.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new compounds.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Research indicates that 2-Bromo-1-(3,5-dimethylphenyl)ethanone exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may serve as a precursor for developing therapeutic agents. The reactivity of its functional groups allows it to interact with biological targets, potentially leading to significant pharmacological effects .

The synthesis of 2-Bromo-1-(3,5-dimethylphenyl)ethanone typically involves the bromination of 1-(3,5-dimethylphenyl)ethanone. The general procedure includes:

  • Dissolving 1-(3,5-dimethylphenyl)ethanone in a solvent such as chloroform or acetic acid.
  • Adding bromine gradually while stirring at room temperature.
  • Isolating the product through purification techniques such as recrystallization .

This method can be scaled up for industrial production, maintaining similar reaction conditions.

2-Bromo-1-(3,5-dimethylphenyl)ethanone finds various applications in scientific research and industry:

  • Organic Synthesis: It serves as an intermediate in creating complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug synthesis due to its biological activity.
  • Agrochemicals: Utilized in developing compounds with agricultural applications .

Studies have shown that 2-Bromo-1-(3,5-dimethylphenyl)ethanone interacts with various nucleophiles and electrophiles due to its reactive bromine and carbonyl groups. These interactions are crucial for its role in synthesizing new compounds and exploring its biological activity. Understanding these mechanisms can lead to insights into its potential therapeutic applications .

Similar Compounds: Comparison with Other Compounds

2-Bromo-1-(3,5-dimethylphenyl)ethanone can be compared with several similar compounds based on their structural characteristics and chemical reactivity:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(2,5-dimethylphenyl)ethanoneSimilar structure with different substitution patternDifferent reactivity due to substitution
2-Bromo-1-(3,4-dimethylphenyl)ethanoneAnother isomer with varying methyl group positionsUnique properties based on positional differences
2-Bromo-1-(3,5-dichlorophenyl)ethanoneContains chlorine instead of methyl groupsAltered reactivity profile due to halogen substitution

These comparisons highlight the uniqueness of 2-Bromo-1-(3,5-dimethylphenyl)ethanone in terms of its specific reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

225.99933 g/mol

Monoisotopic Mass

225.99933 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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